molecular formula C10H14O2S B14415184 2-(Ethylsulfanyl)-1,3-dimethoxybenzene CAS No. 81977-19-7

2-(Ethylsulfanyl)-1,3-dimethoxybenzene

Cat. No.: B14415184
CAS No.: 81977-19-7
M. Wt: 198.28 g/mol
InChI Key: UOEYVBHUBALBHN-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two methoxy groups and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-1,3-dimethoxybenzene can be achieved through several methods. One common approach involves the reaction of 1,3-dimethoxybenzene with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent, as well as reaction temperature and pressure, are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding 1,3-dimethoxybenzene.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 1,3-dimethoxybenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-1,3-dimethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethylsulfanyl group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

2-(Ethylsulfanyl)-1,3-dimethoxybenzene can be compared with other similar compounds, such as:

    1,3-Dimethoxybenzene: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.

    2-(Methylsulfanyl)-1,3-dimethoxybenzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, leading to differences in steric and electronic effects.

    2-(Ethylsulfanyl)-1,4-dimethoxybenzene: The position of the methoxy groups is different, which can affect the compound’s reactivity and interactions.

Properties

CAS No.

81977-19-7

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2-ethylsulfanyl-1,3-dimethoxybenzene

InChI

InChI=1S/C10H14O2S/c1-4-13-10-8(11-2)6-5-7-9(10)12-3/h5-7H,4H2,1-3H3

InChI Key

UOEYVBHUBALBHN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC=C1OC)OC

Origin of Product

United States

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